LH 21 - 611207-11-5

LH 21

Catalog Number: EVT-254691
CAS Number: 611207-11-5
Molecular Formula: C20H20Cl3N3
Molecular Weight: 408.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole is a novel compound containing a 1,2,4-triazole motif. [] It has been investigated for its cannabinoid antagonist properties. []

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound represents a novel 2,4-dihydro-3H-1,2,4-triazole-3-thione derivative. Its structure has been elucidated through comprehensive characterization techniques including HRMS, IR, 1H, and 13C NMR. []
  • Relevance: This compound shares the core 1,2,4-triazole motif with 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole. The structural variations lie in the substituents attached to the triazole ring. []

5-(3-chlorophenyl)-4-hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)

  • Compound Description: TP-315 is a promising anticonvulsant drug candidate. Its mechanism of action involves interaction with voltage-gated sodium channels (VGSCs). [, , , ] Preclinical studies indicate a favorable toxicological and pharmacological profile, with minimal nephrotoxic or hepatotoxic effects. [] TP-315 also demonstrates good blood-brain barrier permeability. []
  • Relevance: Both TP-315 and 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole belong to the 1,2,4-triazole-3-thione class, sharing a common core structure. Notably, both compounds possess a hexyl substituent on the triazole ring. [, , , ]

4-alkyl-5-aryl-1,2,4-triazole-3-thiones

  • Compound Description: This group of compounds exhibits anticonvulsant properties by acting on voltage-gated sodium channels. [] Research suggests a favorable toxicological and pharmacological profile for these derivatives. []
  • Relevance: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole falls under the broad category of 4-alkyl-5-aryl-1,2,4-triazole-3-thiones. It shares the core triazole ring structure with an alkyl substituent at the 4-position and an aryl substituent at the 5-position. []

(E)-1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (S-3308L)

  • Compound Description: S-3308L is a fungicide with distinct (R) and (S) isomers. Metabolic studies in rats reveal primary biotransformation occurs via oxidation of a 4-methyl group to carboxylic acid derivatives. [, , ]
  • Relevance: This compound shares the 1,2,4-triazole moiety with 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole. Notably, both contain a 2,4-dichlorophenyl group, albeit attached to different positions on the respective core structures. [, , ]

2,4-dichlorophenyl 3-[5-(1-methyl-1,2,4-triazolyl) and 2-thiazolyl]propyl ketones

  • Compound Description: These compounds are intermediates in synthesizing 1,2,4-triazole and thiazole analogs of ketoconazole. [] Further derivatization involves ketalization with glycerol to yield cis and trans 1,3-dioxolanes. []
  • Relevance: These intermediates are structurally relevant to 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole due to the shared 2,4-dichlorophenyl substituent and the presence of a 1,2,4-triazole ring. []

(E)-3-(1H-1,2,4-triazol-1-yl)-3-phenyl-1-(4-chlorophenyl)-propene-2-one-1 and (E)-3-(4-nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)-1-(2,4-dichlorophenyl)-2-one-1

  • Compound Description: These compounds are representatives of a novel class of N-vinyltriazoles, with their structures confirmed by X-ray crystallography. []
  • Relevance: Both compounds share the 1,2,4-triazole ring system with 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole. Additionally, they highlight the presence of halogenated aromatic substituents within this family of compounds. []
Source and Classification

LH 21 was developed as an analog of Rimonabant, a previously used anti-obesity medication that was withdrawn from the market due to adverse psychological effects. The compound's classification highlights its function as a peripheral cannabinoid receptor antagonist with a specific focus on metabolic regulation without significant central nervous system penetration. Its structure allows it to interact selectively with the CB1 receptor, influencing metabolic pathways related to feeding behavior and energy balance.

Synthesis Analysis

The synthesis of LH 21 involves several key steps that utilize advanced organic chemistry techniques. The process can be summarized as follows:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the requisite functional groups for further modification.
  2. Key Reactions:
    • Alkylation: The introduction of the alkyl side chain is achieved through nucleophilic substitution reactions.
    • Aromatic Substitution: The chlorophenyl and cyanophenyl groups are incorporated via electrophilic aromatic substitution, which is crucial for the compound's activity.
    • Final Coupling: The final product is obtained through coupling reactions that form the amide bond, linking the aromatic moieties to the central alkyl structure.
  3. Technical Parameters: Reaction conditions such as temperature, solvent choice, and catalyst use are optimized to enhance yield and purity. Typically, high-performance liquid chromatography (HPLC) is employed for purification.
Molecular Structure Analysis

The molecular structure of LH 21 can be described in detail:

  • Molecular Formula: C₁₈H₁₈ClF₃N₂O
  • Molecular Weight: Approximately 368.80 g/mol
  • Structural Features:
    • The compound features a tricyclic structure with an amide linkage.
    • It possesses multiple aromatic rings which contribute to its binding affinity at the CB1 receptor.
    • The presence of a trifluoromethyl group enhances lipophilicity, aiding in receptor interaction.

Structural Data

The three-dimensional conformation can be analyzed using computational methods such as molecular docking studies, which provide insights into how LH 21 fits into the CB1 receptor binding site.

Chemical Reactions Analysis

LH 21 participates in several chemical reactions relevant to its pharmacological activity:

  1. Binding Affinity Studies: In vitro studies have shown that LH 21 acts as an inverse agonist at the CB1 receptor with IC50 values around 631 nM for human receptors and 690 nM for rat receptors .
  2. Metabolic Pathways: The compound influences lipid metabolism by modulating signaling pathways associated with insulin sensitivity and glucose homeostasis in animal models .
  3. Receptor Interaction: Upon binding to CB1 receptors, LH 21 alters downstream signaling cascades involving cyclic adenosine monophosphate (cAMP), leading to reduced food intake and altered metabolic responses.
Mechanism of Action

The mechanism of action for LH 21 primarily revolves around its antagonistic effects on CB1 receptors:

  • Inverse Agonism: Unlike traditional antagonists, LH 21 acts as an inverse agonist, decreasing baseline activity of the CB1 receptor. This results in reduced appetite and altered energy expenditure.
  • Impact on Metabolism: In preclinical studies, administration of LH 21 has been shown to decrease serum triglycerides and free fatty acids while improving insulin sensitivity in models of obesity .
  • Cytokine Modulation: LH 21 treatment has been associated with decreased expression of pro-inflammatory cytokines in adipose tissue, suggesting an anti-inflammatory effect that may contribute to its metabolic benefits .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

Relevant Data

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm purity and structural integrity.

Applications

LH 21 has potential applications in various scientific fields:

  1. Obesity Research: As a CB1 antagonist, it is investigated for its ability to modulate appetite and body weight regulation in obesity models.
  2. Metabolic Disorders: Studies suggest it may improve metabolic parameters such as insulin sensitivity and lipid profiles in diabetic models .
  3. Pharmacological Studies: LH 21 serves as a valuable tool for understanding the endocannabinoid system's role in metabolism and feeding behavior.
  4. Drug Development: Its profile encourages further exploration into cannabinoid-based therapies for obesity and related metabolic disorders without central nervous system side effects associated with other cannabinoids.
Introduction to LH-21 in the Context of Endocannabinoid System Modulation

Role of Cannabinoid CB1 Receptors in Metabolic and Behavioral Regulation

Cannabinoid receptor type 1 (CB1) is a G protein-coupled receptor abundantly expressed in the brain and peripheral tissues, including adipose tissue, liver, pancreas, and skeletal muscle. Its activation by endocannabinoids like anandamide and 2-AG modulates synaptic strength and neurotransmitter release, influencing energy homeostasis and reward pathways [2] [6]. In obesity, CB1 receptor overactivation occurs in adipose tissue, driving dysregulation of adipokine secretion (e.g., elevated leptin and lipocalin-2), insulin resistance, and inflammation [1] [10]. Central CB1 receptors in hypothalamic nuclei regulate appetite and food intake, while those in limbic circuits influence anxiety and motivation [2] [5]. This dual role made CB1 a compelling target for obesity pharmacotherapy, but central antagonism risked psychiatric side effects, necessitating tissue-specific strategies [10].

LH-21 as a Peripheral CB1 Receptor Antagonist: Historical Development and Rationale

LH-21 (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole) emerged in the mid-2000s as a structurally novel compound designed to antagonize CB1 receptors with limited blood-brain barrier penetration. Synthesized as a triazole derivative, it was initially characterized as a neutral antagonist – binding CB1 without intrinsic inverse agonist activity – based on ex vivo tissue assays [3] [8]. This contrasted with first-generation CB1 blockers like rimonabant, which acted as inverse agonists, suppressing constitutive receptor activity [3] [10]. The rationale for LH-21’s development centered on exploiting peripheral CB1 receptors to avoid neuropsychiatric effects. Early studies reported low brain penetrance after intraperitoneal administration in rats, suggesting its metabolic effects could be mediated via peripheral tissues [8] [12].

Table 1: Key Pharmacological Characteristics of LH-21

PropertyReported FindingsReferences
CB1 Receptor AffinityIC₅₀: ~630-690 nM (human/rat CB1); Low micromolar range for CB2 [3] [7]
Functional ActivityControversial: Neutral antagonist in ex vivo assays; Inverse agonist in cAMP assays [3] [7]
Brain PenetranceInitially described as low; Later studies detected brain distribution in mice/rats [5] [7]
Primary Target TissuesAdipose tissue, liver, pancreas, vasculature [1] [5]

LH-21’s Emergence in Post-Rimonabant Pharmacology: Addressing Central Adverse Effects

The withdrawal of the centrally active inverse agonist rimonabant in 2008 due to depression and anxiety risks created an urgent need for safer CB1-targeting strategies [10]. LH-21 represented a critical candidate in this "post-rimonabant" era for two reasons:

  • Peripheral Restriction Hypothesis: Early studies suggested LH-21 could not cross the blood-brain barrier significantly, theoretically minimizing direct CNS effects [8]. This aligned with emerging evidence that peripheral CB1 receptors in metabolic tissues (e.g., adipose, liver) mediated anti-obesity and anti-diabetic benefits independently of appetite suppression [1] [10].
  • Neutral Antagonism Hypothesis: As a purported neutral antagonist, LH-21 was hypothesized to lack the intrinsic activity of inverse agonists like rimonabant, potentially reducing off-target effects linked to inverse agonism [3] [8].

Subsequent research revealed complexities: LH-21 displayed inverse agonist properties in cell-based cAMP assays [3] [7], and later pharmacokinetic studies confirmed some brain distribution [5] [7]. Despite this, its metabolic and behavioral profiles diverged significantly from rimonabant, reigniting interest in its mechanisms. Studies demonstrated that LH-21 improved glucose tolerance, reduced inflammation, and lowered blood pressure in obese rodent models without consistent suppression of appetite or induction of anxiety – effects attributed partly to its modulation of adipose-derived adipokines (e.g., lipocalin-2, leptin) and peripheral inflammatory pathways [1] [5] [8].

Table 2: Metabolic Effects of LH-21 in Preclinical Models of Obesity/Diabetes

ModelTreatment RegimenKey Metabolic OutcomesBehavioral OutcomesReferences
KKAy Mice (Genetic)3 mg/kg, 3 weeks↓ Body weight, ↓ WAT mass, ↓ Blood pressure, ↑ Glucose tolerance, ↓ Lipocalin-2/leptinNot reported [1]
DIO Mice (HFD)3 mg/kg, 2 weeks↔ Body weight/food intake, ↑ Glucose handling, ↓ Fasting insulin, ↓ Liver inflammationAcute anxiolysis; No locomotion changes [5]
Zucker Rats (Genetic)3 mg/kg, chronic↓ Food intake, ↔ Hypertriglyceridemia/Hypercholesterolemia, ↔ Hepatic steatosisNot reported [8]

Properties

CAS Number

611207-11-5

Product Name

LH 21

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole

Molecular Formula

C20H20Cl3N3

Molecular Weight

408.7 g/mol

InChI

InChI=1S/C20H20Cl3N3/c1-2-3-4-5-6-19-24-20(14-7-9-15(21)10-8-14)26(25-19)18-12-11-16(22)13-17(18)23/h7-13H,2-6H2,1H3

InChI Key

USJFDADYVUDVAX-UHFFFAOYSA-N

SMILES

CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Synonyms

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole

Canonical SMILES

CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.